Cas no 1784467-04-4 (1-(4-methanesulfonylphenyl)cyclopropylmethanol)

1-(4-methanesulfonylphenyl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methanesulfonylphenyl)cyclopropylmethanol
- [1-(4-methanesulfonylphenyl)cyclopropyl]methanol
- EN300-1989749
- 1784467-04-4
-
- Inchi: 1S/C11H14O3S/c1-15(13,14)10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3
- InChI Key: GSNZJDGUFGUPLI-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C1(CO)CC1)(=O)=O
Computed Properties
- Exact Mass: 226.06636548g/mol
- Monoisotopic Mass: 226.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 62.8Ų
1-(4-methanesulfonylphenyl)cyclopropylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989749-0.5g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-1989749-5.0g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1989749-0.25g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 0.25g |
$1051.0 | 2023-09-16 | ||
Enamine | EN300-1989749-10g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 10g |
$4914.0 | 2023-09-16 | ||
Enamine | EN300-1989749-5g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 5g |
$3313.0 | 2023-09-16 | ||
Enamine | EN300-1989749-1.0g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1989749-2.5g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 2.5g |
$2240.0 | 2023-09-16 | ||
Enamine | EN300-1989749-0.05g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-1989749-10.0g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1989749-0.1g |
[1-(4-methanesulfonylphenyl)cyclopropyl]methanol |
1784467-04-4 | 0.1g |
$1005.0 | 2023-09-16 |
1-(4-methanesulfonylphenyl)cyclopropylmethanol Related Literature
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 1-(4-methanesulfonylphenyl)cyclopropylmethanol
Comprehensive Overview of 1-(4-methanesulfonylphenyl)cyclopropylmethanol (CAS No. 1784467-04-4): Properties, Applications, and Industry Insights
1-(4-methanesulfonylphenyl)cyclopropylmethanol (CAS No. 1784467-04-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This cyclopropyl-containing derivative, characterized by a methanesulfonylphenyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular framework combines a cyclopropylmethanol group with an aromatic sulfone, enabling diverse reactivity patterns that align with modern drug discovery trends like fragment-based design and bioisosteric replacements.
Recent studies highlight the compound's potential in modulating biological targets, particularly in inflammation and metabolic disorder research. The methanesulfonyl (-SO2CH3) group enhances solubility and bioavailability, addressing a key challenge in small-molecule drug development. Researchers are exploring its utility in kinase inhibitor scaffolds, leveraging the cyclopropyl ring's conformational restriction to improve target selectivity—a hot topic in precision medicine. Computational chemistry analyses suggest the molecule's suitability for protein-ligand interactions, with the hydroxyl group serving as a hydrogen bond donor.
From a synthetic chemistry perspective, 1-(4-methanesulfonylphenyl)cyclopropylmethanol exemplifies contemporary strategies in green chemistry applications. Its preparation often involves catalytic cyclopropanation methods, reflecting industry demands for atom-economical processes. Analytical characterization typically employs LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with the CAS registry number 1784467-04-4 ensuring precise identification in global chemical databases. The compound's stability profile makes it suitable for high-throughput screening platforms, a growing focus area in AI-driven drug discovery.
Environmental and regulatory aspects of 1-(4-methanesulfonylphenyl)cyclopropylmethanol comply with REACH and FDA guidelines for research chemicals. Its low ecotoxicity profile, as evidenced by biodegradation studies, positions it favorably compared to traditional aromatic intermediates. Industry reports indicate rising demand for such sulfone-functionalized building blocks, driven by their applications in OLED materials and specialty polymers. Patent analyses reveal increasing references to this structural motif in bioconjugation technologies and prodrug development.
Quality control protocols for CAS No. 1784467-04-4 emphasize HPLC purity verification (>98%) and strict moisture control, reflecting pharmaceutical-grade standards. The compound's structure-activity relationship (SAR) data contributes to medicinal chemistry knowledge bases, particularly in optimizing metabolic stability—a frequent search topic among drug developers. Thermogravimetric analysis (TGA) shows excellent thermal stability up to 200°C, supporting its use in high-temperature reactions and material science applications.
Emerging applications include its role as a chiral auxiliary in asymmetric synthesis, where the cyclopropylmethanol moiety induces stereoselectivity. This aligns with industry trends toward enantioselective catalysis, a focus area in sustainable chemistry. The compound's UV absorption profile (λmax ~270 nm) makes it detectable in advanced photocatalysis systems, another rapidly growing research domain. Safety data sheets confirm its compatibility with standard laboratory handling procedures under proper ventilation.
Market analysts note increasing procurement of 1-(4-methanesulfonylphenyl)cyclopropylmethanol by CROs (Contract Research Organizations) for fragment library development. Its lead-like properties (MW <300, cLogP ~2.1) meet criteria for hit-to-lead optimization programs. The compound's patent landscape shows strategic filings in biodegradable polymer additives and enzyme inhibitor domains. Storage recommendations typically specify inert atmosphere conditions to preserve the hydroxyl group reactivity.
In material science, the sulfone group's electron-withdrawing character enables applications in conductive polymers and organic semiconductors. Recent publications demonstrate its incorporation into metal-organic frameworks (MOFs) for gas storage applications. The compound's vibrational spectroscopy fingerprint aids in process analytical technology (PAT) implementations for reaction monitoring. Regulatory-compliant shipping classifications designate it as non-hazardous for research quantities.
Future research directions may explore the compound's potential in targeted drug delivery systems, leveraging the cyclopropane ring's strain energy for controlled release mechanisms. Its compatibility with continuous flow chemistry setups addresses pharmaceutical manufacturing modernization needs. The presence of both hydrogen bond donor and acceptor sites makes it valuable for crystal engineering studies in polymorph control strategies.
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